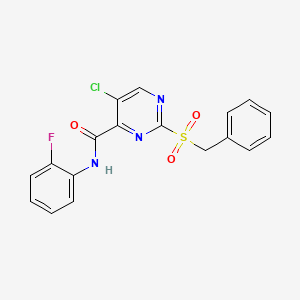

2-(benzylsulfonyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(benzylsulfonyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés de la pyrimidine

Preparation Methods

La synthèse du this compound implique plusieurs étapes, notamment la formation du cycle pyrimidine et la fonctionnalisation ultérieure. Les voies de synthèse impliquent généralement l'utilisation de matières premières telles que le chlorure de benzylsulfonyle, la 2-fluoroaniline et la chloropyrimidine. Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme le dichlorométhane et de catalyseurs tels que la triéthylamine. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour obtenir des rendements et une pureté plus élevés.

Chemical Reactions Analysis

This compound subit divers types de réactions chimiques, notamment:

Oxidation: Ce composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Le composé peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles comme les amines ou les thiols.

Les réactifs et conditions communs utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium sur carbone) et des conditions de température et de pression spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Scientific Research Applications

This compound a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Il est utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.

Biologie: Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.

Médecine: Il est étudié pour son utilisation potentielle comme agent thérapeutique dans le traitement de diverses maladies.

Industrie: Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mechanism of Action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en inhibant certaines enzymes ou certains récepteurs, conduisant à la modulation des processus biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.

Comparison with Similar Compounds

This compound peut être comparé à d'autres composés similaires, tels que:

Dérivés de la N-[2-(1-benzylpiperidin-4-yl)éthyl]-4-(pyrazin-2-yl)-pipérazine-1-carboxamide: Ces composés partagent des similitudes structurales et sont étudiés pour leurs applications thérapeutiques potentielles.

Dérivés de la pyrimidine: D'autres dérivés de la pyrimidine avec des substituants différents peuvent présenter des activités biologiques similaires ou distinctes.

Le caractère unique du this compound réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques uniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-fluorophenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Addition of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using a phenylmethanesulfonyl chloride reagent.

Formation of the Carboxamide Group: The final step involves the conversion of a suitable ester or acid derivative to the carboxamide group using ammonia or an amine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanesulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

Material Science: It can be incorporated into polymers or other materials to enhance their chemical and physical properties.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.

Medicine:

Drug Development: Due to its potential biological activity, the compound can be explored as a lead compound in drug discovery for various therapeutic areas such as cancer, inflammation, and infectious diseases.

Industry:

Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.

Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mécanisme D'action

The mechanism of action of 5-chloro-N-(2-fluorophenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through:

Inhibition of Enzyme Activity: By binding to the active site of an enzyme, the compound can inhibit its catalytic activity.

Receptor Modulation: The compound can bind to receptors, altering their signaling pathways and physiological responses.

Disruption of Protein-Protein Interactions: It can interfere with the interactions between proteins, affecting cellular processes and functions.

Comparaison Avec Des Composés Similaires

- 5-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide

- 5-Chloro-N-(2-fluorophenyl)-2-nitrobenzamide

- 5-Chloro-N-(2-fluorophenyl)pentanamide

Comparison:

- Structural Differences: While these compounds share the 5-chloro-N-(2-fluorophenyl) moiety, they differ in the functional groups attached to the aromatic ring (e.g., hydroxy, nitro, or pentanamide groups).

- Chemical Properties: The presence of different functional groups can significantly alter the chemical reactivity and physical properties of the compounds.

- Biological Activity: The biological activity of these compounds can vary based on their ability to interact with molecular targets. For example, the hydroxy derivative may have different pharmacokinetic properties compared to the nitro or pentanamide derivatives.

Propriétés

Formule moléculaire |

C18H13ClFN3O3S |

|---|---|

Poids moléculaire |

405.8 g/mol |

Nom IUPAC |

2-benzylsulfonyl-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide |

InChI |

InChI=1S/C18H13ClFN3O3S/c19-13-10-21-18(27(25,26)11-12-6-2-1-3-7-12)23-16(13)17(24)22-15-9-5-4-8-14(15)20/h1-10H,11H2,(H,22,24) |

Clé InChI |

RZIAJGKLGCNSAV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3F)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11380809.png)

![3-[(3-Methylphenoxy)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11380811.png)

![5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11380820.png)

![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide](/img/structure/B11380822.png)

![2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11380827.png)

![4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}pentanamide](/img/structure/B11380832.png)

![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide](/img/structure/B11380845.png)

![5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11380848.png)

![1-(4-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11380851.png)

![2-methoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11380856.png)

![3,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380867.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B11380871.png)

![Diethyl {2-benzyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11380879.png)